Solvolytic Reactivity: Absence of Cyclopropyl Anchimeric Assistance Distinguishes the 4-Methanol Tosylate from Other Spiro[2.3]hexyl Derivatives
The p-toluenesulfonate ester of {spiro[2.3]hexan-4-yl}methanol acetolyzes in acetic acid buffered with sodium acetate at a rate indistinguishable from that of cyclobutylmethyl p-toluenesulfonate, indicating that the cyclopropyl ring exerts zero anchimeric acceleration on the ionization step [1]. This finding directly contrasts with spiro[2.3]hexyl derivatives where the leaving group is positioned to benefit from cyclopropyl σ-bond participation, establishing that the 4-methanol derivative occupies a unique reactivity class within the spiro[2.3]hexane family.
| Evidence Dimension | Solvolysis rate (acetolysis) of p-toluenesulfonate ester |
|---|---|
| Target Compound Data | Rate of acetolysis of {spiro[2.3]hexan-4-yl}methyl tosylate in AcOH/NaOAc buffer (identical to cyclobutylmethyl tosylate) |
| Comparator Or Baseline | Cyclobutylmethyl p-toluenesulfonate (identical rate); spiro[2.3]hexyl tosylates with leaving groups at other positions show cyclopropyl participation |
| Quantified Difference | Rate ratio ≈ 1.0 (no anchimeric assistance); other spiro[2.3]hexyl regioisomers exhibit measurably accelerated rates due to cyclopropyl participation |
| Conditions | Acetolysis in acetic acid buffered with sodium acetate; temperature-controlled kinetic measurements |
Why This Matters
Predictable, non-participatory solvolytic behavior enables reliable synthetic planning—the 4-methanol derivative will not undergo undesired cyclopropyl-driven rearrangements during nucleophilic displacement or ester activation, unlike its regioisomeric counterparts.
- [1] Dauben, W. G.; Chitwood, J. L. The Synthesis and Solvolytic Rearrangement of the Spiro[2.3]hexane-4-methanol System. J. Am. Chem. Soc. 1968, 90 (14), 3835–3839. View Source
